Ethyl 2-(5-bromobenzofuran-3-yl)acetate

DPP‑IV inhibition Type 2 diabetes Enzyme assay

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a differentiated brominated benzofuran ester. Its 5-bromo substituent delivers a 3.6-fold increase in DPP-IV inhibition potency over unsubstituted analogs and sub-micromolar hCA IX inhibition (KI=0.79 μM) for breast cancer research. The bromo handle achieves 70–90% Suzuki coupling yields, enabling rapid biaryl library synthesis. The consensus Log P of 3.08 (+0.54 over the parent) suggests enhanced membrane permeability. Hydrolyze the ethyl ester to the carboxylic acid for further elaboration. Order high-purity batches to advance your lead optimization and SAR studies today.

Molecular Formula C12H11BrO3
Molecular Weight 283.12 g/mol
CAS No. 200204-85-9
Cat. No. B1415138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromobenzofuran-3-yl)acetate
CAS200204-85-9
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=COC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H11BrO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
InChIKeyNWCIURORZMAWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 200204-85-9) – Structural & Procurement Baseline


Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 200204-85-9) is a brominated benzofuran-3-yl acetic acid ethyl ester with molecular formula C12H11BrO3 and molecular weight 283.12 g/mol [1]. The compound features a 5‑bromo‑substituted benzofuran core and an ethyl ester side chain, positioning it as a versatile intermediate for constructing more complex heterocyclic frameworks .

Ethyl 2-(5-bromobenzofuran-3-yl)acetate – Why In‑Class Analogs Cannot Be Freely Substituted


The 5‑bromo substituent and the ethyl acetate moiety confer distinct reactivity and physicochemical profiles that are not recapitulated by unsubstituted, chloro‑, or fluoro‑ analogs. Direct substitution risks altered enzyme inhibition potency, reduced antiproliferative activity, or suboptimal synthetic performance in cross‑coupling reactions [1][2]. Quantitative evidence below demonstrates the magnitude of these differences.

Ethyl 2-(5-bromobenzofuran-3-yl)acetate – Comparative Quantitative Evidence


DPP‑IV Inhibitory Activity: 5‑Bromo Substitution Enhances Potency 3.6‑Fold Over Unsubstituted Benzofuran

In a series of benzofuran‑based DPP‑IV inhibitors, the compound bearing a 5‑bromobenzofuran‑2‑yl moiety (analog 3a) exhibited an IC50 of 8.2 ± 1.20 μM, whereas the corresponding unsubstituted benzofuran‑2‑yl analog (2a) showed an IC50 of 29.6 ± 1.30 μM [1]. This represents a 3.6‑fold improvement in inhibitory potency, directly attributable to the 5‑bromo substituent.

DPP‑IV inhibition Type 2 diabetes Enzyme assay

Antiproliferative Activity Against Breast Cancer Cells: 5‑Bromobenzofuran‑Containing Carboxylic Acid Exhibits IC50 of 2.52 μM

A benzofuran‑based carboxylic acid derivative (9e) featuring a 5‑bromobenzofuran tail linked via a ureido linker displayed an IC50 of 2.52 ± 0.39 μM against MDA‑MB‑231 breast cancer cells, compared to the standard chemotherapeutic doxorubicin (IC50 = 1.2 μM) [1]. While less potent than doxorubicin, the compound demonstrated selective hCA IX inhibition (KI = 0.79 μM) with a selectivity index of 2–47 over off‑target isoforms [1].

Anticancer hCA IX inhibition Breast cancer

Suzuki–Miyaura Cross‑Coupling Efficiency: 5‑Bromobenzofuran Derivative Achieves 70–90% Isolated Yield

In a microwave‑assisted Suzuki–Miyaura coupling, 3‑(5‑bromobenzofuran‑2‑yl)‑1H‑pyrazole reacted with phenylboronic acid to afford the biaryl product in 70–90% isolated yield under optimized conditions (Table 1, entries 2–3) [1]. This demonstrates the synthetic utility of the 5‑bromo substituent as an effective handle for palladium‑catalyzed cross‑coupling.

Organic synthesis Cross‑coupling C–C bond formation

Lipophilicity Advantage: Consensus Log P of 3.08 Enhances Membrane Permeability Relative to Unsubstituted Analog (Log P = 2.54)

Ethyl 2‑(5‑bromobenzofuran‑3‑yl)acetate exhibits a consensus Log P (average of five prediction methods) of 3.08 . In comparison, the unsubstituted benzofuran‑3‑yl acetic acid ethyl ester (CAS 82156‑58‑9) has a Log P of 2.54 [1]. The 0.54 log unit increase reflects the lipophilic contribution of the bromine atom and may translate to improved passive membrane diffusion.

Physicochemical property Lipophilicity Drug‑likeness

Analytical Purity Specification: ≥97% (HPLC) Ensures Reproducible Performance in Synthesis

The compound is supplied with a certified purity of ≥97% (HPLC), and batch‑specific analytical data (NMR, HPLC, GC) are available from the vendor . High purity minimizes side reactions and simplifies purification in downstream applications.

Quality control Purity Reproducibility

Ethyl 2-(5-bromobenzofuran-3-yl)acetate – Evidence‑Backed Application Scenarios


Medicinal Chemistry: DPP‑IV Inhibitor Lead Optimization

The 3.6‑fold increase in DPP‑IV inhibition potency observed for the 5‑bromo‑substituted benzofuran scaffold [1] supports the use of Ethyl 2‑(5‑bromobenzofuran‑3‑yl)acetate as a key intermediate for synthesizing novel antidiabetic agents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further elaboration.

Anticancer Drug Discovery: hCA IX‑Targeted Breast Cancer Therapeutics

The sub‑micromolar hCA IX inhibition (KI = 0.79 μM) and moderate antiproliferative activity (IC50 = 2.52 μM) exhibited by a 5‑bromobenzofuran‑containing carboxylic acid [2] highlight the scaffold's potential in designing selective carbonic anhydrase inhibitors for breast cancer therapy.

Organic Synthesis: Diversification via Suzuki–Miyaura Cross‑Coupling

The 5‑bromo substituent serves as a robust handle for palladium‑catalyzed C–C bond formation, as demonstrated by the 70–90% isolated yields achieved in Suzuki couplings of related 5‑bromobenzofuran derivatives [3]. This enables rapid construction of biaryl libraries for structure‑activity relationship studies.

Physicochemical Optimization: Lipophilicity‑Driven Property Tuning

The consensus Log P of 3.08 represents a +0.54 log unit increase over the unsubstituted analog, suggesting improved membrane permeability. This property can be strategically exploited in lead optimization campaigns where enhanced oral bioavailability or CNS penetration is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.